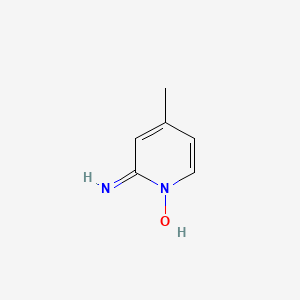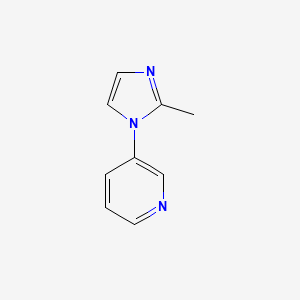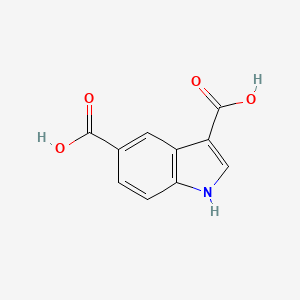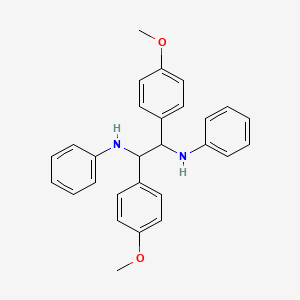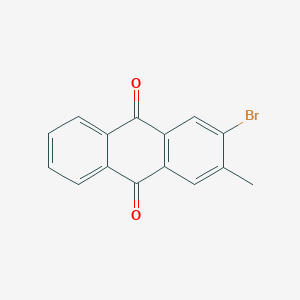![molecular formula C9H12O3 B3057750 Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 84752-03-4](/img/structure/B3057750.png)
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
描述
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic ester compound characterized by its unique oxabicyclo structure. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various chemical products. Its structure includes an ethyl ester group attached to a 7-oxabicyclo[2.2.1]hept-5-ene ring system, making it a valuable building block in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between furan and an appropriate dienophile, such as maleic anhydride, followed by esterification. The reaction is highly diastereoselective and can be performed under mild conditions, often at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the Diels-Alder reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the esterification step can be catalyzed using acidic or basic catalysts to ensure complete conversion to the desired ester .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted esters, amides, ethers.
科学研究应用
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and natural products. .
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for investigating reaction mechanisms.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties
作用机制
The mechanism of action of ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its reactivity as a dienophile in cycloaddition reactions. The compound’s bicyclic structure allows it to participate in various chemical transformations, forming new carbon-carbon and carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
相似化合物的比较
- Exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Comparison: Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its ethyl ester group, which imparts different reactivity and solubility properties compared to its methyl or dimethyl counterparts. The presence of the ethyl group can influence the compound’s behavior in various chemical reactions, making it suitable for specific applications where other similar compounds may not be as effective .
属性
IUPAC Name |
ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h3-4,6-8H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUZCCJUSJYINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2C=CC1O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512839 | |
| Record name | Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84752-03-4 | |
| Record name | Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
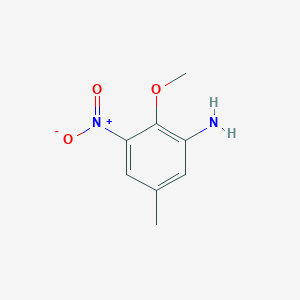
![Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]-](/img/structure/B3057671.png)
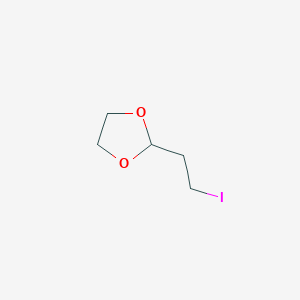
![Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-](/img/structure/B3057674.png)
